

Spectroscopic Profile of 3-Formylfuran-2-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Formylfuran-2-boronic acid**

Cat. No.: **B112398**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **3-Formylfuran-2-boronic acid**, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of experimentally derived spectra in public databases, this document presents a detailed analysis based on predicted spectroscopic data, supported by established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry. General experimental protocols for the spectroscopic analysis of boronic acids are also included to guide researchers in their laboratory work.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Formylfuran-2-boronic acid**. These predictions are derived from analogous structures and established spectroscopic principles.

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~9.8 - 10.0	s	-	Aldehyde proton (-CHO)
~8.5 - 8.8	br s	-	Boronic acid protons (-B(OH) ₂)
~7.9 - 8.1	d	~1.5 - 2.0	Furan H5
~6.7 - 6.9	d	~1.5 - 2.0	Furan H4

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~185 - 190	Aldehyde carbonyl carbon (C=O)
~155 - 160	Furan C5
~145 - 150	Furan C2 (carbon bearing the boronic acid)
~125 - 130	Furan C3 (carbon bearing the formyl group)
~115 - 120	Furan C4

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Strong, Broad	O-H stretch (hydrogen-bonded) of B(OH) ₂
3150 - 3100	Weak	C-H stretch (furan ring)
2850 - 2750	Weak	C-H stretch (aldehyde)
1700 - 1680	Strong	C=O stretch (aldehyde)
1600 - 1550	Medium	C=C stretch (furan ring)
1380 - 1320	Strong	B-O stretch
1200 - 1150	Medium	C-O-C stretch (furan ring)
~880	Medium	Out-of-plane C-H bend (furan ring)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Proposed Fragment
140	[M] ⁺ (Molecular ion)
122	[M - H ₂ O] ⁺
111	[M - CHO] ⁺
95	[M - B(OH) ₂] ⁺
67	[C ₄ H ₃ O] ⁺

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for boronic acids, which can be adapted for **3-Formylfuran-2-boronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often preferred for boronic acids due to their polarity and the potential for exchange of the acidic B(OH)₂ protons with water.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Key parameters to set include an appropriate spectral width, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. Collect a background spectrum of the empty ATR crystal or the pure KBr pellet before acquiring the sample spectrum.
- Data Processing: The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

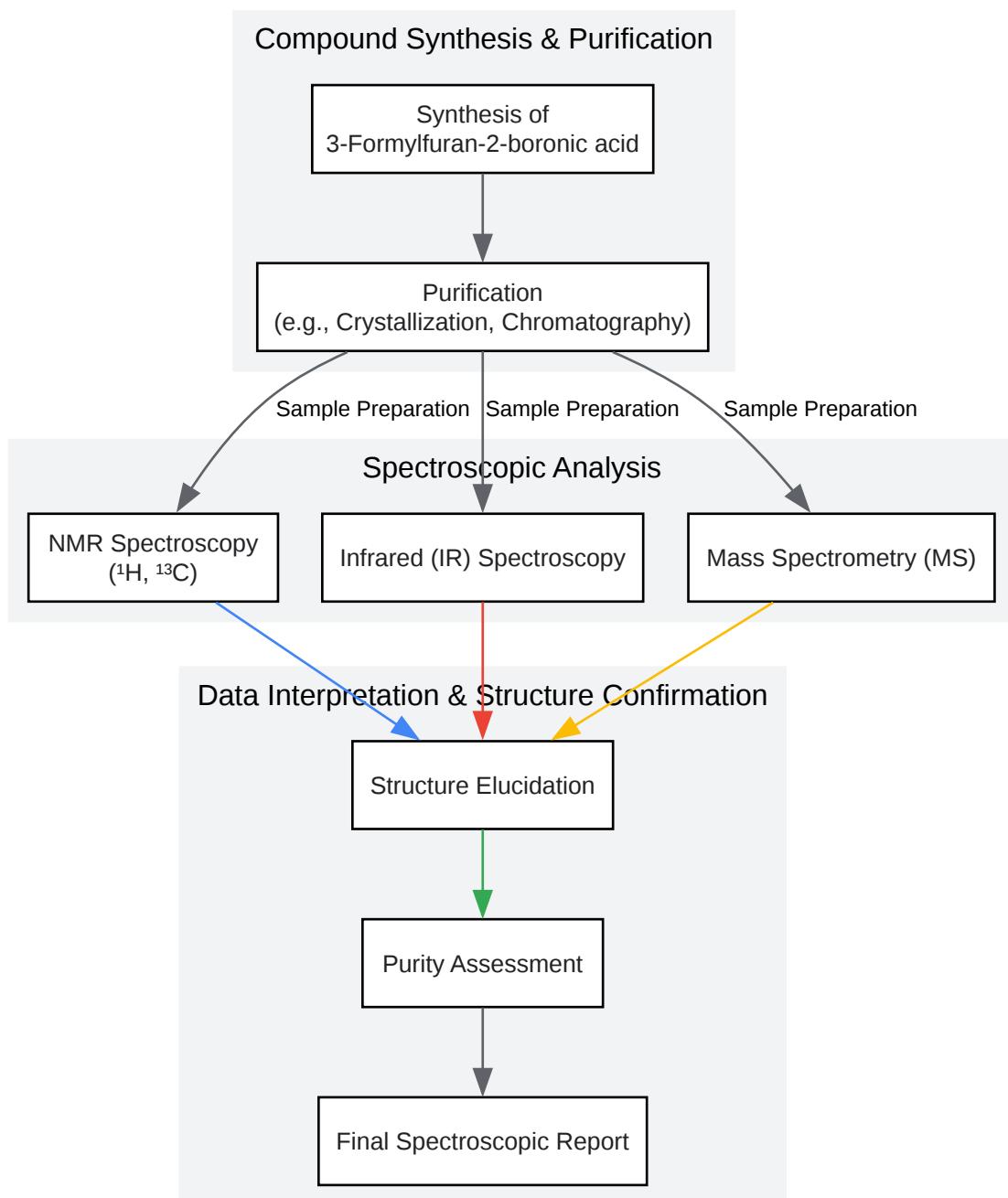
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
- Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like boronic acids and can be run in either positive or negative ion mode. Electron ionization (EI) can also be used and will often result in more extensive fragmentation, providing greater structural information.

- Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as **3-Formylfuran-2-boronic acid**.

Workflow for Spectroscopic Analysis of 3-Formylfuran-2-boronic acid

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Formylfuran-2-boronic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b112398#spectroscopic-data-for-3-formylfuran-2-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com